

using 2-Chloro-6-fluoro-4-methylaniline as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 2-Chloro-6-fluoro-4-methylaniline

CAS No.: 1260812-48-3

Cat. No.: B3346999

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Application Note: Strategic Utilization of **2-Chloro-6-fluoro-4-methylaniline** in Next-Gen Kinase Inhibitor Synthesis

Executive Summary & Chemical Profile

2-Chloro-6-fluoro-4-methylaniline is a highly specialized pharmaceutical intermediate, primarily utilized as a "privileged scaffold" in the design of Type II kinase inhibitors.[1] Structurally, it serves as a bioisostere to the widely used 2-chloro-6-methylaniline (found in Dasatinib), with the addition of a fluorine atom at the 6-position.[1]

Why this molecule matters:

- **Conformational Control:** The 2,6-disubstitution pattern (Chlorine and Fluorine) creates significant steric hindrance around the amino group.[1] When coupled to form a urea or amide, this forces the pendant phenyl ring to rotate out of planarity (the "ortho-effect"), a critical geometric requirement for binding into the hydrophobic allosteric pockets of kinases like B-RAF, VEGFR, and PDGFR.[1]

- **Metabolic Stability:** The fluorine atom blocks a potential site of metabolic oxidation (Phase I metabolism), extending the half-life of the final drug candidate compared to its non-fluorinated analogs.[1]

Property	Data
CAS Number	1260812-48-3
Molecular Formula	C7H7ClFN
Molecular Weight	159.59 g/mol
Appearance	Low-melting solid or pale oil (approx.[1] MP 20–30°C)
Key Functionality	Sterically hindered Nucleophilic Amine
Primary Hazard	Acute Toxicity (Oral/Dermal), Skin Irritant

Application I: Synthesis of Diaryl Ureas (Kinase Inhibitor Motif)

The formation of a diaryl urea is the most common reaction involving this intermediate. This motif is the "hinge binder" or "gatekeeper" interaction point in many oncology drugs (e.g., Sorafenib analogs).[1]

Challenge: The 2-Cl and 6-F atoms flank the amino group, reducing its nucleophilicity through steric shielding.[1] Standard protocols often fail or suffer from low yields.[1]

Protocol: Isocyanate Coupling Method

Use this method for high-yield synthesis of urea derivatives.[1]

Reagents:

- **Substrate: 2-Chloro-6-fluoro-4-methylaniline** (1.0 equiv)
- **Electrophile: Aryl Isocyanate** (1.1 equiv) (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)
[1]

- Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
- Catalyst (Optional): Pyridine or DMAP (0.1 equiv) if reaction is sluggish.[1]

Step-by-Step Methodology:

- Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve **2-Chloro-6-fluoro-4-methylaniline** (10 mmol) in anhydrous DCM (50 mL).
- Addition: Cool the solution to 0°C. Add the Aryl Isocyanate (11 mmol) dropwise via syringe over 15 minutes.
 - Expert Insight: Although isocyanates are reactive, the steric bulk of the aniline requires controlled addition to prevent oligomerization of the isocyanate itself.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.
 - Monitoring: Check via TLC (Hexane/EtOAc 3:1).[1] If starting amine persists after 6 hours, heat to reflux (40°C) for 2 hours.[1] The steric hindrance often raises the activation energy barrier.
- Workup: The urea product typically precipitates out of DCM due to low solubility.[1]
 - If precipitate forms: Filter the solid, wash with cold DCM (2 x 10 mL), and dry under vacuum.[1]
 - If soluble: Evaporate solvent, redissolve in minimal hot Ethanol, and recrystallize.[1]
- Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the characteristic urea protons (singlets) between 8.5–9.5 ppm.[1]

Application II: Buchwald-Hartwig Amination (Heterocycle Coupling)

For drugs where the aniline is coupled directly to a heteroaryl core (e.g., Pyrimidine, Quinazoline), a Palladium-catalyzed coupling is required.[1]

Challenge: The steric bulk makes oxidative addition easy but reductive elimination difficult, and the amine is a poor nucleophile for the transmetallation step.

Protocol: Sterically Demanding Pd-Coupling

Use this method to couple the aniline to Heteroaryl Chlorides.[1]

Reagents:

- Amine: **2-Chloro-6-fluoro-4-methylaniline** (1.2 equiv)[1]
- Halide: Heteroaryl Chloride (e.g., 4-chloropyrimidine) (1.0 equiv)[1]
- Catalyst: Pd2(dba)3 (2 mol%)[1]
- Ligand: BrettPhos or XPhos (4 mol%)[1]
 - Expert Insight: Standard ligands like PPh3 or DPPF will fail.[1] You must use dialkylbiaryl phosphine ligands (Buchwald ligands) designed for hindered amines.[1]
- Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]
- Solvent: Toluene or 1,4-Dioxane (degassed).[1]

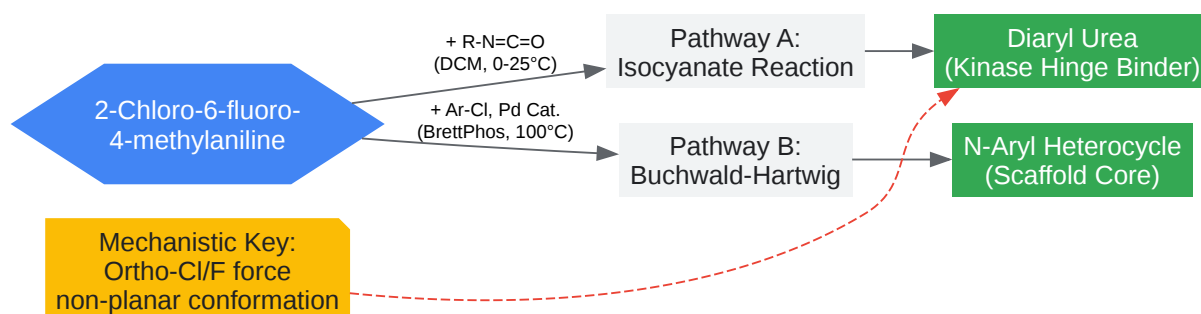
Step-by-Step Methodology:

- Inert Setup: Charge a reaction vial with the Heteroaryl Chloride (1.0 mmol), Aniline (1.2 mmol), NaOtBu (1.5 mmol), Pd2(dba)3 (18 mg), and BrettPhos (21 mg).[1]
- Degassing: Seal the vial and purge with Argon for 5 minutes. Inject anhydrous Toluene (5 mL).
- Heating: Heat the reaction block to 100°C for 12–16 hours.
 - Note: The reaction mixture will likely turn dark red/brown (active Pd species).[1]
- Quench: Cool to room temperature. Filter through a pad of Celite to remove Palladium black and inorganic salts.[1] Wash the pad with EtOAc.[1]

- Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Silica gel, Gradient 0–40% EtOAc in Hexanes).

Visualizing the Workflow

The following diagram illustrates the strategic divergence in using this intermediate: Pathway A (Urea formation) vs. Pathway B (Pd-Catalysis).[1]



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Caption: Strategic synthesis pathways for **2-Chloro-6-fluoro-4-methylaniline**. Pathway A utilizes electrophilic addition for urea linkers, while Pathway B employs specialized Pd-catalysis for biaryl coupling.[1]

Quality Control & Analytical Standards

To ensure the integrity of the intermediate before use in GMP synthesis:

- HPLC Method:
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μ m).[1]
 - Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[1]
 - Gradient: 10% B to 90% B over 15 min.
 - Detection: UV at 254 nm.[1]

- Retention: Expect the aniline to elute later than non-halogenated anilines due to lipophilicity (approx. 7–9 min).[1]
- Impurity Profile:
 - Watch for Des-fluoro analog (2-chloro-4-methylaniline).[1] This is a common manufacturing impurity that is difficult to separate.[1]
 - Watch for Oxidation products (Azobenzenes) if stored improperly in air.[1]

Safety & Handling

- Toxicity: Like all halogenated anilines, this compound is toxic if swallowed and can cause methemoglobinemia (blue skin/lips due to oxygen deprivation in blood).[1]
- PPE: Double nitrile gloves, chemical safety goggles, and work exclusively in a fume hood.[1]
- Storage: Store under Nitrogen at 2–8°C. The compound oxidizes slowly in air, turning from pale yellow to dark brown.[1]

References

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Sources

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